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Compound of Interest

Compound Name:
4-[(Methylamino)carbonyl]benzoic

acid

Cat. No.: B2847086 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-
[(Methylamino)carbonyl]benzoic Acid

Abstract
This technical guide provides a comprehensive overview of the analytical methodologies used

to confirm the structure and purity of 4-[(Methylamino)carbonyl]benzoic acid (also known as

N-methylterephthalamic acid), a key bifunctional building block in pharmaceutical and materials

science. While experimental spectra for this specific compound are not widely available in

public repositories, this document leverages fundamental principles of spectroscopy and data

from analogous structures to present a detailed, predictive analysis. We will explore the

expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists,

and drug development professionals, offering field-proven insights into experimental design,

data interpretation, and the synergistic application of these techniques for robust molecular

characterization.

Chemical Identity and Structure
4-[(Methylamino)carbonyl]benzoic acid is a derivative of terephthalic acid, featuring one

carboxylic acid group and one N-methylamide group at opposite ends of a benzene ring. This

parasubstitution pattern is critical to its function and dictates its spectroscopic features.
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IUPAC Name: 4-[(Methylamino)carbonyl]benzoic acid

Synonyms: N-methylterephthalamic acid

CAS Number: 23754-45-2

Molecular Formula: C₉H₉NO₃

Molecular Weight: 179.17 g/mol

Below is a diagram illustrating the molecular structure with atom numbering used for the

subsequent NMR analysis.

Caption: Structure of 4-[(Methylamino)carbonyl]benzoic acid with NMR numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expertise & Causality: Interpreting the NMR Spectrum
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

The aromatic protons on the benzene ring form a classic AA'BB' system, which often

appears as two distinct doublets due to the strong para-disubstitution. The carboxylic acid

proton is highly deshielded and often broad, while the amide proton's signal can be

broadened by quadrupolar coupling with the nitrogen and may show coupling to the adjacent

methyl group.

¹³C NMR Spectroscopy: Due to the C₂ symmetry axis through carbons 1 and 4, only six

unique carbon signals are expected: two for the carbonyls (acid and amide), two for the

protonated aromatic carbons (C2/C6 and C3/C5), one for the substituted aromatic carbon

C1, one for the substituted aromatic carbon C4, and one for the methyl group. The chemical

shifts are influenced by the electron-withdrawing nature of the carbonyl groups.

Predicted NMR Spectral Data
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The following data is predicted for a solution in DMSO-d₆, a common solvent for polar aromatic

acids which helps in observing exchangeable protons like -COOH and -NH.

Table 1: Predicted ¹H and ¹³C NMR Data
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Technique

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Assignment Causality

¹H NMR ~13.1 Singlet (broad) 1H, -COOH

Highly
deshielded
due to acidic
nature and
hydrogen
bonding.

~8.5 Quartet (broad) 1H, -NH

Deshielded by

adjacent

carbonyl;

coupling to

methyl protons.

~8.1 Doublet
2H, Ar-H (H3,

H5)

Ortho to the

electron-

withdrawing

amide group.

~8.0 Doublet
2H, Ar-H (H2,

H6)

Ortho to the

electron-

withdrawing

carboxylic acid

group.

~2.8 Doublet 3H, -CH₃
Coupled to the -

NH proton.

¹³C NMR ~167.0 Singlet C7 (-COOH)

Carbonyl carbon

of a carboxylic

acid.

~165.5 Singlet C8 (-CONH)
Carbonyl carbon

of an amide.

~138.0 Singlet C4 (Ar-C) Quaternary

carbon attached
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Technique

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Assignment Causality

to the amide

group.

~135.0 Singlet C1 (Ar-C)

Quaternary

carbon attached

to the acid group.

~129.5 Singlet C2, C6 (Ar-CH)

Aromatic CH

ortho to the acid

group.

~128.0 Singlet C3, C5 (Ar-CH)

Aromatic CH

ortho to the

amide group.

| | ~26.5 | Singlet | C9 (-CH₃) | Aliphatic carbon of the N-methyl group. |

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 4-[(Methylamino)carbonyl]benzoic acid
and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use

of DMSO-d₆ is crucial for dissolving the polar analyte and observing the labile acid and

amide protons.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard

5 mm probe.

¹H NMR Acquisition:

Tune and match the probe for the proton frequency.

Acquire a standard one-pulse ¹H spectrum.

Set a spectral width of approximately 16 ppm, centered around 8 ppm.
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Use a 30° pulse angle and a relaxation delay of 2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the carbon frequency.

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm, centered around 120 ppm.

Use a 45° pulse angle and a relaxation delay of 2 seconds.

Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential

multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase

and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent

peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule

by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by features from the carboxylic acid, the

secondary amide, and the aromatic ring. The carboxylic acid O-H stretch is typically one of the

broadest and most recognizable peaks in an IR spectrum due to strong hydrogen bonding. The

amide N-H stretch is sharper. The two carbonyl (C=O) groups will have distinct stretching

frequencies, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than

the amide carbonyl.

Predicted IR Spectral Data
Table 2: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration Type
Functional Group

Assignment

3300 - 2500 Strong, Very Broad O-H Stretch
Carboxylic Acid (-
COOH)

~3300 Medium, Sharp N-H Stretch
Secondary Amide (-

CONH-)

3100 - 3000 Medium C-H Stretch Aromatic Ring

~2950 Weak C-H Stretch Methyl Group (-CH₃)

~1700 Strong, Sharp C=O Stretch
Carboxylic Acid (-

COOH)

~1650 Strong, Sharp C=O Stretch (Amide I)
Secondary Amide (-

CONH-)

~1550 Medium N-H Bend (Amide II)
Secondary Amide (-

CONH-)

1600, 1475 Medium-Weak C=C Stretch Aromatic Ring

1320 - 1210 Strong C-O Stretch Carboxylic Acid

| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Experimental Protocol: IR Data Acquisition (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount (a few milligrams) of the solid 4-
[(Methylamino)carbonyl]benzoic acid powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹.
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Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. No further processing

is typically needed.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about a

molecule's structure through fragmentation analysis.

Expertise & Causality: Interpreting the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should

clearly show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated

molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm

the elemental formula to within a few parts per million (ppm) of the theoretical value, providing

a high degree of confidence in the compound's identity. Fragmentation can occur through

characteristic losses, such as the loss of water (H₂O), the carboxyl group (-COOH), or the

methylaminocarbonyl group (-CONHCH₃).

Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (Positive Ion ESI-HRMS)

m/z (Daltons) Ion Formula Assignment

180.0655 [C₉H₁₀NO₃]⁺
Protonated Molecule
[M+H]⁺

162.0550 [C₉H₈NO₂]⁺
Fragment: Loss of H₂O from

[M+H]⁺

| 134.0597 | [C₈H₈NO]⁺ | Fragment: Loss of COOH from [M+H]⁺ |

Experimental Protocol: MS Data Acquisition (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile

phase.
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Chromatography (Optional but Recommended): Inject the sample into a Liquid

Chromatography (LC) system with a C18 column to ensure purity before introduction into the

mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with

0.1% formic acid.

Mass Spectrometry:

Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Operate in positive ion mode.

Set the capillary voltage to ~3-4 kV.

Set the source temperature to ~120 °C and the desolvation gas temperature to ~350 °C.

Acquire data over a mass range of m/z 50-500.

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to

the analyte. Determine the accurate mass of the molecular ion and compare it to the

theoretical mass calculated for the elemental formula C₉H₉NO₃.

Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The true power of spectroscopic

characterization lies in integrating the data from NMR, IR, and MS. This workflow provides a

self-validating system for confirming the identity and purity of 4-
[(Methylamino)carbonyl]benzoic acid.
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Spectroscopic Analysis Workflow

Synthesized Compound
(Purity Unknown)

IR Spectroscopy

Step 1

Mass Spectrometry (HRMS)

Step 2

Functional Groups Present?
(-COOH, -CONH, Aromatic)

NMR Spectroscopy
(¹H & ¹³C)

Step 3

Correct Molecular Weight?
(m/z = 179.17)

Structure Confirmed

Step 4

Correct H/C Framework?
(Para-substitution, CH₃, NH, COOH)

Click to download full resolution via product page

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion
The structural elucidation of 4-[(Methylamino)carbonyl]benzoic acid is definitively achieved

through a coordinated application of NMR, IR, and MS. IR spectroscopy confirms the presence

of the key carboxylic acid and secondary amide functional groups. High-resolution mass

spectrometry validates the elemental composition and molecular weight. Finally, ¹H and ¹³C

NMR spectroscopy provides the unambiguous connectivity of the carbon-hydrogen framework,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b2847086?utm_src=pdf-body-img
https://www.benchchem.com/product/b2847086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2847086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


confirming the 1,4-disubstituted aromatic pattern and the N-methyl group. Together, these

techniques provide a robust and cross-validated analytical package essential for quality control

and regulatory submission in any research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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